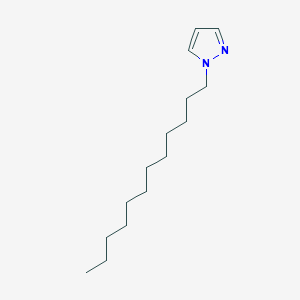
N~1~,N~2~-Bis(1-oxo-1H-phenalen-2-yl)benzene-1,2-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~2~-Bis(1-oxo-1H-phenalen-2-yl)benzene-1,2-dicarboxamide is a complex organic compound characterized by its unique structure, which includes two phenalenone moieties attached to a benzene-1,2-dicarboxamide core. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~2~-Bis(1-oxo-1H-phenalen-2-yl)benzene-1,2-dicarboxamide typically involves the reaction of 1-oxo-1H-phenalen-2-ylamine with benzene-1,2-dicarboxylic anhydride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a catalyst like triethylamine to facilitate the formation of the amide bonds. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~,N~2~-Bis(1-oxo-1H-phenalen-2-yl)benzene-1,2-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The phenalenone moieties can be oxidized to form quinone derivatives.
Reduction: Reduction of the carbonyl groups can lead to the formation of hydroxyl derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like bromine for substitution reactions. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties.
Wissenschaftliche Forschungsanwendungen
N~1~,N~2~-Bis(1-oxo-1H-phenalen-2-yl)benzene-1,2-dicarboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Industry: Utilized in the development of advanced materials with unique electronic and photophysical properties.
Wirkmechanismus
The mechanism of action of N1,N~2~-Bis(1-oxo-1H-phenalen-2-yl)benzene-1,2-dicarboxamide involves its interaction with specific molecular targets, such as the BCL-2 family of proteins. By binding to these proteins, the compound can inhibit their function, leading to the induction of apoptosis in cancer cells . The pathways involved in this process include the disruption of mitochondrial membrane potential and the activation of caspases, which are key mediators of programmed cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Oxo-1H-phenalene-2,3-dicarbonitrile: Another phenalenone derivative with similar biological activities.
Phenalenone: The parent compound, which serves as a precursor for various derivatives.
Benzene-1,2-dicarboxamide: The core structure that can be modified with different substituents to yield diverse compounds.
Uniqueness
N~1~,N~2~-Bis(1-oxo-1H-phenalen-2-yl)benzene-1,2-dicarboxamide is unique due to its dual phenalenone moieties, which confer distinct electronic and photophysical properties. This structural feature enhances its potential as a versatile building block for the development of advanced materials and biologically active compounds.
Eigenschaften
CAS-Nummer |
64636-16-4 |
|---|---|
Molekularformel |
C34H20N2O4 |
Molekulargewicht |
520.5 g/mol |
IUPAC-Name |
1-N,2-N-bis(1-oxophenalen-2-yl)benzene-1,2-dicarboxamide |
InChI |
InChI=1S/C34H20N2O4/c37-31-25-15-5-9-19-7-3-11-21(29(19)25)17-27(31)35-33(39)23-13-1-2-14-24(23)34(40)36-28-18-22-12-4-8-20-10-6-16-26(30(20)22)32(28)38/h1-18H,(H,35,39)(H,36,40) |
InChI-Schlüssel |
NOZYCLZNNPQZLX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC3=CC=CC4=C3C(=CC=C4)C2=O)C(=O)NC5=CC6=CC=CC7=C6C(=CC=C7)C5=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


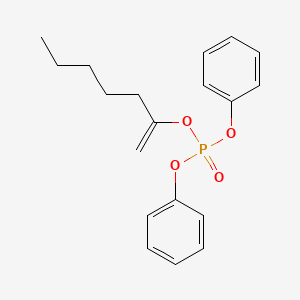

![N-[(2-Sulfanylethyl)carbamoyl]hexanamide](/img/structure/B14506289.png)
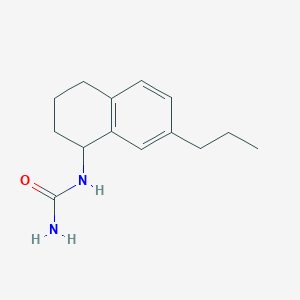

![3-[2,4-Bis(2-methylbutan-2-yl)phenoxy]propane-1,2-diol](/img/structure/B14506305.png)
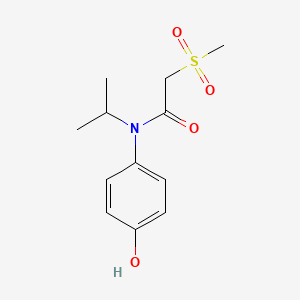
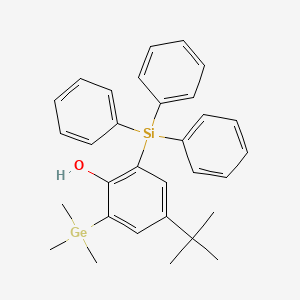

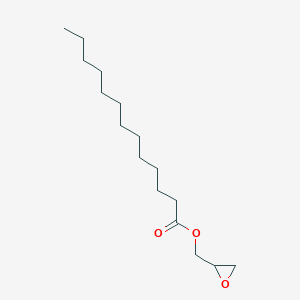
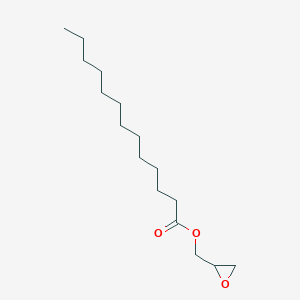
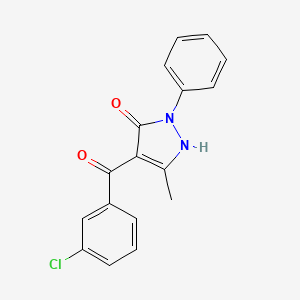
![Methyl 4-[2-(4-formylphenyl)ethenyl]benzoate](/img/structure/B14506367.png)
